1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitor and is known to have a significant impact on the regulation of blood glucose levels in individuals with diabetes.
Mécanisme D'action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones such as GLP-1 and GIP. Inhibition of DPP-4 leads to an increase in the levels of these hormones, which in turn stimulates insulin secretion and suppresses glucagon secretion, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have significant biochemical and physiological effects on glucose homeostasis. DPP-4 inhibitors have been shown to improve insulin secretion, increase insulin sensitivity, and decrease glucagon secretion. These effects lead to a decrease in blood glucose levels and an improvement in glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in lab experiments include its specificity for DPP-4 inhibition and its well-established mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for the research and development of 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide. These include the development of more potent and selective DPP-4 inhibitors, the investigation of the long-term effects of DPP-4 inhibition on glucose homeostasis and other physiological processes, and the exploration of the potential therapeutic applications of DPP-4 inhibitors in other disease states. Additionally, the use of DPP-4 inhibitors in combination with other glucose-lowering agents may provide a more effective treatment strategy for individuals with diabetes.
Applications De Recherche Scientifique
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes. DPP-4 inhibitors are known to improve glucose homeostasis by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are responsible for stimulating insulin secretion and suppressing glucagon secretion, which leads to a decrease in blood glucose levels.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-16(10-11-17-8-6-5-7-9-17)22-19(24)18-12-14-23(15-13-18)20(25)21(2,3)4/h5-9,16,18H,10-15H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSMVCLQRKKKRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.